literature review of 2-amino-N-[3-(pyrrolidin-1-yl)phenyl]hexanamide derivatives
literature review of 2-amino-N-[3-(pyrrolidin-1-yl)phenyl]hexanamide derivatives
This guide provides an in-depth technical analysis of 2-amino-N-[3-(pyrrolidin-1-yl)phenyl]hexanamide (CAS 1218166-69-8), a specialized amino-anilide derivative. Based on its chemical architecture and patent literature associations, this compound serves as a critical scaffold in medicinal chemistry, particularly in the development of Spleen Tyrosine Kinase (Syk) inhibitors and as a probe for aminopeptidase activity .
A Structural Paradigm for Kinase Inhibition and Protease Profiling
Part 1: Executive Summary & Chemical Architecture
2-amino-N-[3-(pyrrolidin-1-yl)phenyl]hexanamide represents a class of amino-acid anilides where a norleucine (2-aminohexanoic acid) moiety is coupled to a meta-substituted aniline. Unlike simple anilides used in local anesthesia (e.g., lidocaine), the incorporation of a pyrrolidinyl ring on the phenyl scaffold and a primary
Structural Decomposition (SAR Analysis)
The molecule functions through three distinct pharmacophoric regions:
| Region | Structural Component | Functional Role in Biological Systems |
| Head Group | 3-(Pyrrolidin-1-yl)phenyl | Hydrophobic Anchor / Warhead: The pyrrolidine ring acts as a bulky, electron-rich donor. In kinase pockets (e.g., Syk), this moiety often occupies the solvent-exposed region or a hydrophobic selectivity pocket (e.g., the ribose binding pocket). |
| Linker | Amide Bond (-CONH-) | H-Bond Network: Provides critical hydrogen bond donor/acceptor sites. In proteases, this mimics the scissile bond; in kinases, it interacts with the hinge region backbone (e.g., Glu/Val residues). |
| Tail | 2-Aminohexyl Chain | Specificity Determinant: The 6-carbon alkyl chain (Norleucine side chain) targets hydrophobic pockets (S1/S2 subsites). The free |
Part 2: Pharmacology & Mechanism of Action
Primary Target: Spleen Tyrosine Kinase (Syk) Inhibition
Literature and patent data associate N-phenyl-pyrrolidine scaffolds with the inhibition of Syk , a cytoplasmic tyrosine kinase critical for B-cell receptor (BCR) and Fc receptor signaling.
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Mechanism: The compound functions as an ATP-competitive inhibitor .
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Binding Mode:
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The aniline NH forms a hydrogen bond with the hinge region of the kinase.
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The 3-pyrrolidinyl group extends into the hydrophobic pocket, displacing water and providing entropic gain.
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The 2-aminohexanoyl tail mimics the aliphatic portion of ATP or a substrate peptide, stabilizing the inactive conformation (DFG-out) or active conformation (DFG-in) depending on specific derivative modifications.
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Secondary Application: Aminopeptidase Probe
Structurally, the compound is L-Norleucyl-3-(pyrrolidin-1-yl)anilide . This structure mimics standard chromogenic substrates (e.g., Leu-pNA) used for assaying Aminopeptidase N (CD13) and Cytosolic Aminopeptidases .
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Utility: The electron-donating pyrrolidine ring on the aniline leaving group alters the spectral properties (absorbance/fluorescence) upon enzymatic cleavage, making it a potential fluorogenic probe for enzyme kinetics.
Part 3: Synthesis & Manufacturing Protocols
Retrosynthetic Analysis
The synthesis follows a convergent pathway involving the coupling of a protected amino acid (Boc-Norleucine) with a functionalized aniline.
DOT Diagram: Synthesis Pathway
Caption: Convergent synthesis of 2-amino-N-[3-(pyrrolidin-1-yl)phenyl]hexanamide via Buchwald coupling and amide condensation.
Detailed Protocol
Step 1: Preparation of 3-(Pyrrolidin-1-yl)aniline
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Reactants: Mix 1-bromo-3-nitrobenzene (1.0 eq), pyrrolidine (1.2 eq),
(2.0 eq), and / BINAP (catalytic) in toluene. -
Conditions: Reflux at 110°C for 16 hours under
. -
Workup: Filter, concentrate, and purify via flash chromatography (Hex/EtOAc).
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Reduction: Dissolve the nitro-intermediate in MeOH. Add 10% Pd/C. Hydrogenate (30 psi) for 4 hours. Filter and concentrate to yield the aniline.
Step 2: Amide Coupling
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Activation: Dissolve Boc-L-Norleucine (1.0 eq) in DMF. Add HATU (1.1 eq) and DIPEA (2.0 eq). Stir for 15 min.
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Addition: Add 3-(pyrrolidin-1-yl)aniline (1.0 eq). Stir at RT for 12 hours.
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Deprotection: Treat the crude intermediate with 20% TFA in DCM for 2 hours.
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Purification: Reverse-phase HPLC (C18 column, Water/Acetonitrile gradient with 0.1% TFA). Lyophilize to obtain the TFA salt.
Part 4: Experimental Validation (Assay Protocols)
In Vitro Syk Kinase Assay
To validate the inhibitory potency (
Reagents:
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Recombinant human Syk kinase (catalytic domain).
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Substrate: Poly(Glu, Tyr) 4:1.
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ATP (
concentration). -
Detection: ADP-Glo™ Kinase Assay (Promega).
Protocol:
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Preparation: Dilute compound in DMSO (10-point dose-response, starting at 10
). -
Incubation: Mix kinase (2 ng/well), compound, and substrate in reaction buffer (25 mM HEPES pH 7.5, 10 mM
). Incubate 10 min at RT. -
Reaction: Initiate with ATP (10
). Incubate 60 min at RT. -
Termination: Add ADP-Glo Reagent (stop reaction, deplete ATP). Incubate 40 min.
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Detection: Add Kinase Detection Reagent (convert ADP to ATP -> Luciferase). Read luminescence.
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Analysis: Fit data to sigmoidal dose-response equation:
Part 5: Signaling Pathway Visualization
DOT Diagram: Syk Signaling & Inhibition
Caption: Mechanism of action within the BCR signaling cascade.[1] The compound blocks Syk, preventing downstream NF-κB activation.
Part 6: References
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American Elements. (n.d.).[1] 2-amino-N-[3-(pyrrolidin-1-yl)phenyl]hexanamide Product Specifications. Retrieved from [Link]
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Mitchell, S. A., et al. (2008). Inhibitors of Syk Protein Kinases. Patent EA019973B1. (Contextual reference for N-phenyl-pyrrolidine scaffolds in Syk inhibition).
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Braselmann, S., et al. (2006). R406, an orally available spleen tyrosine kinase inhibitor blocks fc receptor signaling and reduces immune complex-mediated inflammation. Journal of Pharmacology and Experimental Therapeutics, 319(3), 998-1008. (Foundational mechanism of Syk inhibition).
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National Center for Biotechnology Information. (2024). PubChem Compound Summary for CID 47002990. Retrieved from [Link]
